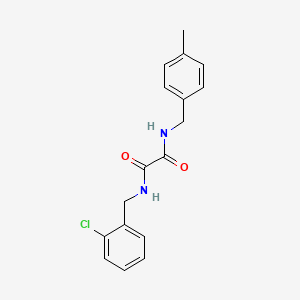![molecular formula C20H25IN2O2 B5118669 3-[3-(3-ethyl-5-methylphenoxy)-2-hydroxypropyl]-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5118669.png)
3-[3-(3-ethyl-5-methylphenoxy)-2-hydroxypropyl]-1-methyl-1H-3,1-benzimidazol-3-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to the class of benzimidazole derivatives, known for their wide range of biological activities and applications in various fields of chemistry and pharmacology. However, focusing on the synthesis, molecular structure, and chemical properties while excluding applications, drug use, and side effects.
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the reaction of o-phenylenediamine with carboxylic acids, aldehydes, or nitriles under various conditions. Specific methods might involve the use of hypervalent iodine reagents or alkylation reactions with different halides to introduce the desired functional groups into the benzimidazole core. For example, similar compounds have been synthesized from 1-(2-morpholinoethyl)benzimidazole and different alkyl iodides in solvents like tetrahydrofuran or dimethylformamide, demonstrating the adaptability of synthesis strategies for these compounds (Akkurt et al., 2004).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives reveals a benzene ring fused with an imidazole ring, with various substituents influencing the overall properties of the compound. Crystal structure analysis often shows significant interactions, like hydrogen bonding, that could affect the stability and reactivity of these molecules. Investigations into similar structures have highlighted intermolecular interactions such as C—H⋯I, which play a crucial role in the solid-state arrangement of these compounds (Akkurt et al., 2005).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including nucleophilic substitution, electrophilic substitution, and coupling reactions. These reactions are essential for the functionalization of the benzimidazole core and the introduction of different substituents. The reactivity can be influenced by the nature of the substituents and the reaction conditions. The synthesis and reactivity of similar compounds demonstrate the versatility of benzimidazole derivatives in chemical synthesis (Xia et al., 2000).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their applications and handling. These properties are determined by the molecular structure and the nature of the substituents. For instance, the introduction of alkyl or alkoxy groups can significantly affect the solubility and melting points of these compounds.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different reagents, are key to understanding the behavior of benzimidazole derivatives in various chemical environments. These properties are influenced by the electronic effects of the substituents and the intrinsic characteristics of the benzimidazole ring. Studies on related compounds have explored their reactivity in different chemical reactions, providing insights into the chemical behavior of these molecules (Tavman, 2006).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-(3-ethyl-5-methylphenoxy)-3-(3-methylbenzimidazol-3-ium-1-yl)propan-2-ol;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N2O2.HI/c1-4-16-9-15(2)10-18(11-16)24-13-17(23)12-22-14-21(3)19-7-5-6-8-20(19)22;/h5-11,14,17,23H,4,12-13H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBQQXUAEDVDLU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)C)OCC(CN2C=[N+](C3=CC=CC=C32)C)O.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethyl-5-methylphenoxy)-3-(3-methylbenzimidazol-3-ium-1-yl)propan-2-ol;iodide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-2-{[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetamide](/img/structure/B5118587.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B5118589.png)
![2-[(4-fluorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5118601.png)

acetate](/img/structure/B5118614.png)

![ethyl [2-(butyrylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B5118624.png)
![4-hydroxy-3,3-dimethyl-2-phenyl-1,4-diazaspiro[4.6]undec-1-en-6-one 1-oxide](/img/structure/B5118629.png)


![4-[(cyclopropylamino)sulfonyl]-N-(8-methoxy-2-methyl-4-quinolinyl)benzamide](/img/structure/B5118664.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5118666.png)

![N-{[(2,5-dichlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5118674.png)